molecular formula C14H9F3O3 B5626987 (2E)-3-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-2-enoic acid

(2E)-3-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-2-enoic acid

Cat. No.: B5626987
M. Wt: 282.21 g/mol
InChI Key: OKBNJJZCIKXUFE-FNORWQNLSA-N
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Description

(2E)-3-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-2-enoic acid is an organic compound that features a furan ring substituted with a trifluoromethylphenyl group and a propenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-2-enoic acid typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Trifluoromethylphenyl Group: This step involves the coupling of the furan ring with a trifluoromethylphenyl derivative, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

    Formation of the Propenoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Catalysts: Use of efficient catalysts to facilitate the coupling reactions.

    Solvents: Selection of appropriate solvents to enhance reaction rates and product isolation.

    Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the propenoic acid moiety to an alcohol or alkane.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the trifluoromethylphenyl group or the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles are employed under controlled conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(2E)-3-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-2-enoic acid has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Application in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: Investigation of its biological activity and potential therapeutic effects.

    Industrial Chemistry: Use as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of (2E)-3-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-2-enoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The trifluoromethyl group can enhance binding affinity and specificity, while the furan ring and propenoic acid moiety contribute to the overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-2-enoic acid: can be compared with other compounds such as:

Uniqueness

The uniqueness of this compound lies in its combination of a trifluoromethylphenyl group, a furan ring, and a propenoic acid moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

(E)-3-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O3/c15-14(16,17)10-3-1-2-9(8-10)12-6-4-11(20-12)5-7-13(18)19/h1-8H,(H,18,19)/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKBNJJZCIKXUFE-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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